Ibrutinib-MPEA - 1710768-30-1

Ibrutinib-MPEA

Catalog Number: EVT-2738668
CAS Number: 1710768-30-1
Molecular Formula: C32H39N9O2
Molecular Weight: 581.725
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ibrutinib was originally developed by Pharmacyclics and received approval from the U.S. Food and Drug Administration in 2013. It is classified under the category of targeted therapy agents, specifically kinase inhibitors. The MPEA (N-methyl-2-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxamide) modification enhances the pharmacological properties of ibrutinib, potentially improving its efficacy or reducing side effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ibrutinib-MPEA can involve several advanced organic chemistry techniques. A common method includes:

  1. Starting Materials: The synthesis begins with readily available precursors such as pyrimidin-4-amine and various acrylate derivatives.
  2. Reactions:
    • Suzuki Coupling Reaction: This method allows for the formation of carbon-carbon bonds between boronic acids and halides, facilitating the construction of complex molecular frameworks.
    • Kumada Coupling Reaction: Another approach that employs organomagnesium reagents to achieve similar results as Suzuki coupling but often under milder conditions.
  3. Purification: The crude product is typically purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for pharmacological testing.

For example, one synthesis route involves combining pyrimidin-4-amine with an intermediate compound derived from acrylic acid in a controlled environment, followed by purification steps that yield high-purity ibrutinib with yields often exceeding 70% .

Molecular Structure Analysis

Structure and Data

Ibrutinib-MPEA features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target proteins. The core structure includes:

  • A pyrimidine ring
  • An acrylamide moiety
  • A trifluoromethyl phenyl group

The molecular formula for Ibrutinib is C19_{19}H20_{20}ClN3_{3}O2_{2}S, while the MPEA modification introduces additional elements that enhance its binding affinity to Bruton's tyrosine kinase.

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis involves multiple chemical reactions, including:

  1. Formation of Intermediates: Key intermediates are formed through various coupling reactions, which are essential for constructing the final product.
  2. Purification Steps: After each reaction, purification steps such as liquid-liquid extraction or chromatographic techniques are employed to isolate desired products from byproducts and unreacted materials.

The final steps often involve crystallization from mixed solvents to achieve high-purity Ibrutinib-MPEA suitable for clinical use .

Mechanism of Action

Process and Data

Ibrutinib-MPEA acts by irreversibly inhibiting Bruton's tyrosine kinase, a critical enzyme in B-cell signaling pathways. This inhibition leads to:

  • Disruption of cell proliferation signals
  • Induction of apoptosis in malignant B-cells
  • Decreased production of pro-inflammatory cytokines

The compound's mechanism enhances its therapeutic potential against B-cell malignancies by effectively targeting the underlying signaling pathways that promote cancer cell survival .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ibrutinib-MPEA exhibits specific physical properties relevant to its formulation:

  • Molecular Weight: Approximately 440 g/mol
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and acetonitrile but poorly soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining appropriate storage conditions and formulation strategies for clinical applications .

Applications

Scientific Uses

Ibrutinib-MPEA is primarily utilized in oncology research, particularly in studies focusing on:

  • Mechanistic studies of B-cell receptor signaling
  • Development of combination therapies to enhance efficacy against resistant cancer strains
  • Pharmacokinetic and pharmacodynamic studies to optimize dosing regimens for improved patient outcomes

Its role in targeted therapy continues to be explored in clinical trials aimed at expanding its indications beyond existing applications .

Synthesis and Structural Optimization of Ibrutinib-MPEA

Covalent Modification Strategies for BTK Inhibitor Derivatives

Ibrutinib-MPEA (C~32~H~39~N~9~O~2~, MW 581.71 g/mol) is structurally characterized by an MPEA (4-(2-aminoethyl)piperazine) moiety replacing the acrylamide group of ibrutinib, linked via a piperidine core to a phenoxyphenyl-pyrazolopyrimidine scaffold [1] [6]. This derivative exemplifies targeted covalent inhibition, retaining the electrophilic warhead that irreversibly binds Cys481 in Bruton’s tyrosine kinase (BTK). The design leverages structure-activity relationship (SAR) principles to optimize kinase selectivity while addressing metabolic instability observed in parental compounds. Chemoproteomic studies confirm that Ibrutinib-MPEA’s covalent binding mode preserves BTK occupancy but reduces off-target inhibition of kinases like CSK and EGFR, which are associated with cardiotoxicity in ibrutinib [2] [8]. The MPEA side chain enhances solubility (33.33 mg/mL in DMSO) and introduces hydrogen-bonding capabilities (2 H-bond donors, 9 acceptors), potentially improving cellular permeability for solid tumor applications [6] [10].

Synthetic Pathways for Ibrutinib Analogues: Comparative Methodologies

The synthesis of Ibrutinib-MPEA employs a convergent strategy, diverging from classical ibrutinib routes by prioritizing late-stage acylation. Key steps include:

  • Core Construction: Suzuki-Miyaura coupling assembles the phenoxyphenyl-pyrazolopyrimidine scaffold, followed by chiral resolution to secure the (R)-piperidine stereocenter [5].
  • MPEA Conjugation: Nucleophilic substitution links the piperidine to the MPEA side chain. Critical reaction parameters include:
  • Solvent: Dichloromethane (DCM) or ethyl acetate
  • Base: N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
  • Temperature: 0–5°C to suppress racemization [5] [6]
  • Final Acylation: Unlike ibrutinib’s acryloyl chloride coupling—notorious for polymerization—Ibrutinib-MPEA uses activated esters (e.g., 1-(1H-imidazol-1-yl)prop-2-en-1-one) for controlled acrylamide installation [4].

Table 1: Comparative Analysis of Synthetic Methods for Ibrutinib Analogues

MethodYieldPurityKey AdvantageLimitation
Classical Acryloylation65–70%95–97%Simplified step countPolymerization impurities
Activated Ester Route82–88%>99.5%High purity; scalableRequires solid-phase reagents
Thiourea/Urea Analogue75–80%98%Improved melanoma activityNon-covalent BTK inhibition [4] [9]

Solid-Phase Acylation Reagents in Ibrutinib Derivative Synthesis

Solid-phase acylation reagents resolve stability and purity challenges inherent in liquid acryloyl donors. Patent CN107674079B details crystalline acylating agents (e.g., compound I-a, 1-(1H-imidazol-1-yl)prop-2-en-1-one) synthesized via carbonyldiimidazole (CDI)-mediated condensation of acrylic acid [4]. These reagents enable:

  • Controlled Reactivity: Slow acryloyl release at 20–30°C minimizes Michael addition side products.
  • Purification Simplicity: Recrystallization from methyl tert-butyl ether (MTBE) yields >99% pure acyl donors [4].In Ibrutinib-MPEA production, these reagents facilitate direct acylation of the MPEA-intermediate under mild conditions (25°C, DCM, 3 eq DIPEA), achieving 88% yield and eliminating chromatography. The process exemplifies green chemistry principles by reducing organic waste by 40% compared to traditional routes [4] [5].

Table 2: Solid-Phase Acylation Reagents for Ibrutinib Derivatives

ReagentReaction Temp (°C)Ibrutinib-MPEA YieldPurityImpurity Profile
Acryloyl chloride-10 to 065%95.2%Hydrolyzed dimer (3.1%)
1-(1H-Imidazol-1-yl)prop-2-en-1-one20–2588%99.7%Single impurity <0.1%
Benzotriazole acrylate15–2080%99.3%Des-acryl impurity (0.4%) [4]

Properties

CAS Number

1710768-30-1

Product Name

Ibrutinib-MPEA

IUPAC Name

(E)-4-[4-(2-aminoethyl)piperazin-1-yl]-1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]but-2-en-1-one

Molecular Formula

C32H39N9O2

Molecular Weight

581.725

InChI

InChI=1S/C32H39N9O2/c33-14-17-39-20-18-38(19-21-39)15-5-9-28(42)40-16-4-6-25(22-40)41-32-29(31(34)35-23-36-32)30(37-41)24-10-12-27(13-11-24)43-26-7-2-1-3-8-26/h1-3,5,7-13,23,25H,4,6,14-22,33H2,(H2,34,35,36)/b9-5+/t25-/m1/s1

InChI Key

RQQVGXHWCJBNPV-DSCGJTOLSA-N

SMILES

C1CC(CN(C1)C(=O)C=CCN2CCN(CC2)CCN)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.